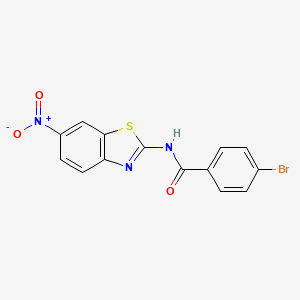

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

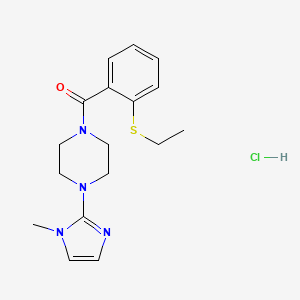

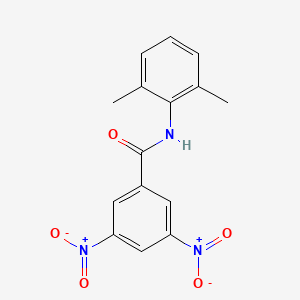

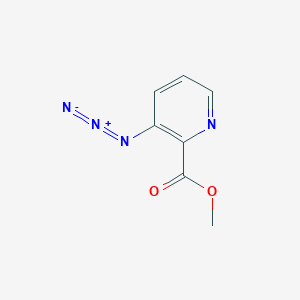

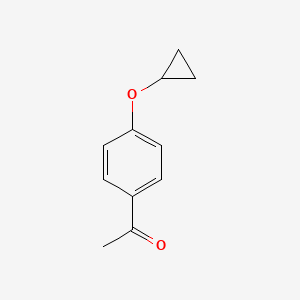

The compound “4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group, a bromine atom, a nitro group, and a benzothiazole ring . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of different functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom might make it susceptible to nucleophilic substitution reactions . The nitro group could potentially be reduced .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a benzamide group could impact its solubility .Applications De Recherche Scientifique

Synthesis and Characterization

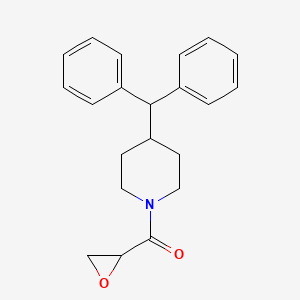

A study focused on the synthesis and biological evaluation of benzothiazole derivatives, highlighting one such compound, 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, which demonstrated selective cytotoxicity against tumorigenic cell lines. This research led to the design and synthesis of a biologically stable derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, showcasing excellent in vivo inhibitory effects on tumor growth without the presence of a nitro group, indicating potential applications in cancer therapy (Yoshida et al., 2005).

Application in Anti-Infective Drugs

The thiazolide class of drugs, such as nitazoxanide (NTZ), which includes a nitrothiazole ring and a salicylic acid moiety linked through an amide bond, has been shown to have broad-spectrum activity against various pathogens including helminths, protozoa, enteric bacteria, and viruses. Modifications of NTZ, including the replacement of the nitro group with bromo or other functional groups, have been explored to enhance its therapeutic profile against a range of infectious agents, suggesting a potential application for 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in similar contexts (Hemphill et al., 2012).

Antiparasitic Properties

Research into the in vitro activities of thiazolides, including compounds related to 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, against Neospora caninum tachyzoites has revealed significant antiparasitic activity. This study demonstrated that the nitro group associated with the thiazole ring is not essential for the drug's action, indicating that other mechanisms may be responsible for its antiparasitic effects. This insight opens the door to the development of new thiazolide derivatives with improved efficacy and safety profiles for treating parasitic infections (Esposito et al., 2005).

Metal Complexes and Ligands

The synthesis of metal complexes using heterocyclic ligands, such as 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, has been explored for potential applications in coordination chemistry and materials science. These complexes, characterized by various analytical techniques, demonstrate the versatility of benzothiazole derivatives in forming stable metal-ligand complexes, suggesting potential applications in catalysis, molecular recognition, and materials science (Binzet et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGCCAZVEACDGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2682433.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2682435.png)

![N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2682441.png)

![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2682448.png)

![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)